molecular formula C20H11N3O3 B5130727 2-(4-nitrophenyl)indeno[1,2,3-de]phthalazin-3(2H)-one

2-(4-nitrophenyl)indeno[1,2,3-de]phthalazin-3(2H)-one

Cat. No. B5130727
M. Wt: 341.3 g/mol
InChI Key: VUCFGFLYTUXYNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-nitrophenyl)indeno[1,2,3-de]phthalazin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a heterocyclic organic molecule that contains a nitrogen-containing ring, which makes it a promising candidate for various biological and pharmacological studies. In

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)indeno[1,2,3-de]phthalazin-3(2H)-one is not fully understood. However, studies have suggested that this compound may exert its biological activity through the inhibition of specific enzymes or the disruption of cellular processes. For example, it has been reported to inhibit the activity of DNA topoisomerase II, which is an enzyme involved in DNA replication and transcription. It has also been shown to disrupt mitochondrial function, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-nitrophenyl)indeno[1,2,3-de]phthalazin-3(2H)-one have been investigated in various in vitro and in vivo studies. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to exhibit antibacterial and antifungal activities. Furthermore, it has been reported to have antioxidant and anti-inflammatory properties, which may make it a promising candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-nitrophenyl)indeno[1,2,3-de]phthalazin-3(2H)-one in lab experiments include its high yield and purity, as well as its potential for multiple applications in various scientific research fields. However, some limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research and development of 2-(4-nitrophenyl)indeno[1,2,3-de]phthalazin-3(2H)-one. One direction is to investigate its potential as a fluorescent probe for biological imaging. Another direction is to explore its potential as a chelating agent for metal ions. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Finally, research is needed to explore the potential side effects and toxicity of this compound to ensure its safety for use in various scientific research fields.
Conclusion:
In conclusion, 2-(4-nitrophenyl)indeno[1,2,3-de]phthalazin-3(2H)-one is a promising compound with potential applications in various scientific research fields. Its synthesis method is straightforward, and it has been shown to exhibit anticancer, antimicrobial, and antiviral activities. Further research is needed to fully understand its mechanism of action and potential therapeutic applications. Overall, this compound has the potential to make significant contributions to the fields of biology, pharmacology, and materials science.

Synthesis Methods

The synthesis of 2-(4-nitrophenyl)indeno[1,2,3-de]phthalazin-3(2H)-one involves the reaction of 4-nitrobenzaldehyde with indan-1,3-dione in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by an intramolecular cyclization to form the desired product. The yield of this reaction is typically high, and the purity of the product can be achieved through recrystallization.

Scientific Research Applications

2-(4-nitrophenyl)indeno[1,2,3-de]phthalazin-3(2H)-one has been extensively studied for its potential applications in various scientific research fields. This compound has been reported to exhibit anticancer, antimicrobial, and antiviral activities. It has also been shown to have potential as a fluorescent probe for biological imaging and as a chelating agent for metal ions. Additionally, it has been investigated for its potential use in the development of organic electronic devices.

properties

IUPAC Name

3-(4-nitrophenyl)-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11N3O3/c24-20-17-7-3-6-15-14-4-1-2-5-16(14)19(18(15)17)21-22(20)12-8-10-13(11-9-12)23(25)26/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCFGFLYTUXYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=NN(C4=O)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-nitrophenyl)indeno[1,2,3-de]phthalazin-3(2H)-one

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